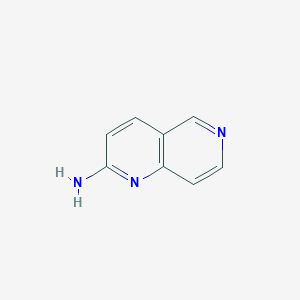

1,6-Naphthyridin-2-amine

概要

説明

1,6-Naphthyridin-2-amine is a heterocyclic compound that belongs to the naphthyridine family, which is characterized by a bicyclic system containing two pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 1,6-naphthyridin-2-amine derivatives has been explored through various methods. A three-component reaction involving aromatic aldehyde, amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in ethanol at refluxing temperature has been reported to yield fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives in high yields . Another approach for synthesizing 1,8-naphthyridine-4(1H)-one derivatives involves a catalyst-free and Pd-supported tandem amination sequence of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines . Additionally, a sequential three-component reaction under microwave irradiation has been developed to synthesize N-substituted 2-amino-1,6-naphthyridine derivatives with excellent yields .

Molecular Structure Analysis

The molecular structure of 1,6-naphthyridin-2-amine derivatives is characterized by the presence of two nitrogen atoms within the bicyclic naphthyridine framework. The diversity of substituents at various positions on the naphthyridine core can significantly influence the molecular properties and potential applications of these compounds .

Chemical Reactions Analysis

1,6-Naphthyridin-2-amine derivatives can undergo various chemical reactions. For instance, the amination of 2,6- and 2,7-naphthyridine with potassium amide can lead to σ-adduct formation at position 1, with Chichibabin amination yielding 1-amino-2,6-naphthyridine . The modification of pyridine derivatives has also been used to synthesize tetrahydro-1,6-naphthyridine methyl homologs, which are of interest as antivertigo agents .

Physical and Chemical Properties Analysis

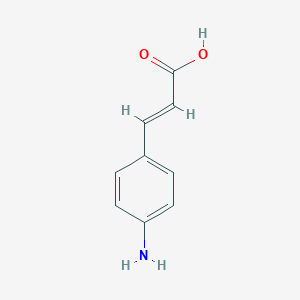

The physical and chemical properties of 1,6-naphthyridin-2-amine derivatives are influenced by their molecular structure and substituents. For example, fluorinated polyimides derived from a bis(ether amine) monomer related to 1,6-naphthyridin-2-amine exhibit excellent solubility in organic solvents, low moisture absorption, low dielectric constants, and high thermal stability . The supramolecular structures of multicomponent crystals involving substituted organic amine molecules and carboxylic acids demonstrate the importance of hydrogen bonding and other intermolecular interactions in determining the properties of these materials .

科学的研究の応用

Biomedical Applications

1,6-Naphthyridin-2(1 H )-ones have been used extensively in the field of biomedical research . They are capable of providing ligands for several receptors in the body . This family includes more than 17,000 compounds, most of which are covered in patents .

The synthetic methods used for their synthesis usually start from a preformed pyridine or pyridone ring . The diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 of 1,6-naphthyridin-2(1 H )-ones is also analyzed .

Anticancer Properties

1,6-Naphthyridines, including 1,6-Naphthyridin-2-amine, have been found to have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Properties

1,6-Naphthyridines have been found to have anti-human immunodeficiency virus (HIV) properties . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anti-HIV activity to 1,6-naphthyridines .

Anti-Microbial Properties

1,6-Naphthyridines also have anti-microbial properties . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anti-microbial activity to 1,6-naphthyridines .

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic properties . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the analgesic activity to 1,6-naphthyridines .

Anti-Inflammatory Properties

1,6-Naphthyridines have been found to have anti-inflammatory properties . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anti-inflammatory activity to 1,6-naphthyridines .

Safety And Hazards

将来の方向性

The future directions of research on 1,6-Naphthyridin-2-amine are promising. Its wide range of biological activities makes it a fascinating object of research with prospects for use in therapeutic purposes . The development of new potential drug candidates for the treatment of various diseases is one of the most important future directions .

特性

IUPAC Name |

1,6-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYFJIEFIZBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343376 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Naphthyridin-2-amine | |

CAS RN |

17965-81-0 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

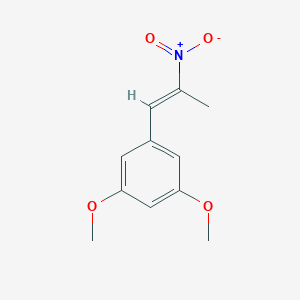

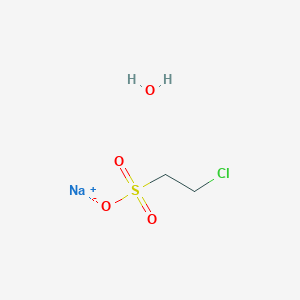

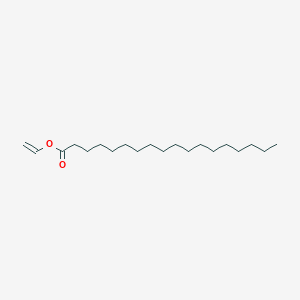

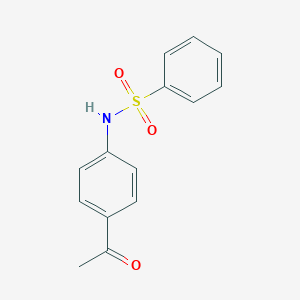

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

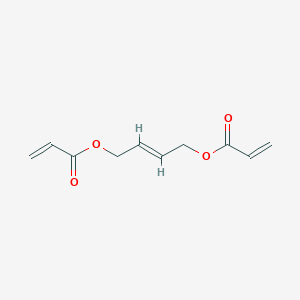

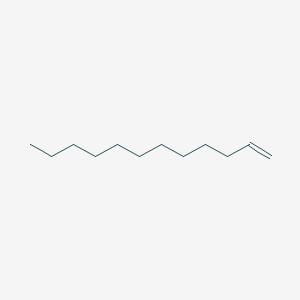

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)